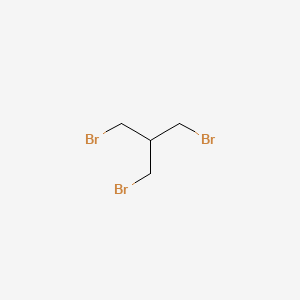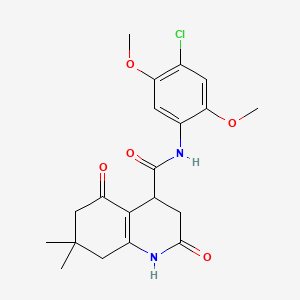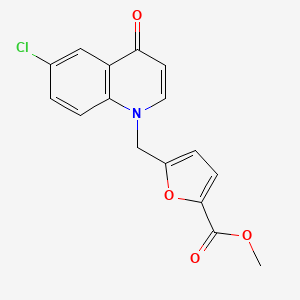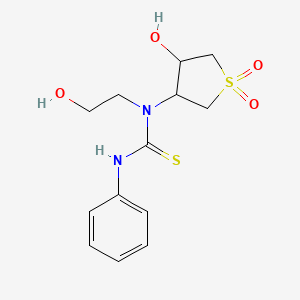
1,3-Dibromo-2-(bromomethyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,3-dibromo-2-(bromomethyl)- is a brominated organic compound with the molecular formula C4H7Br3. It is also known as 1,3-dibromo-2-(bromomethyl)propane. This compound is characterized by the presence of three bromine atoms attached to a propane backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane, 1,3-dibromo-2-(bromomethyl)- can be synthesized through the bromination of propane derivatives. One common method involves the free radical addition of bromine to allyl bromide, resulting in the formation of 1,3-dibromo-2-(bromomethyl)propane . The reaction typically requires the presence of a radical initiator and is carried out under controlled conditions to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of propane, 1,3-dibromo-2-(bromomethyl)- often involves the use of brominated hydrochloric acid and propylene glycol. This method allows for large-scale production with high yields .
Chemical Reactions Analysis
Types of Reactions
Propane, 1,3-dibromo-2-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically in aqueous or alcoholic solutions.
Reduction: Catalysts such as nickel (Ni) or palladium (Pd) are often used in the presence of hydrogen gas (H2).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products
Substitution: Products include alcohols, ethers, and other substituted derivatives.
Reduction: Products include less brominated alkanes or alkenes.
Elimination: Products include alkenes such as propene.
Scientific Research Applications
Propane, 1,3-dibromo-2-(bromomethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of flame retardants and other brominated products.
Mechanism of Action
The mechanism of action of propane, 1,3-dibromo-2-(bromomethyl)- involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of various derivatives and complex molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2,2-bis(hydroxymethyl)propane:
1,3-Dibromo-2,2-dimethoxypropane: This compound has methoxy groups instead of bromomethyl groups.
Uniqueness
Propane, 1,3-dibromo-2-(bromomethyl)- is unique due to its three bromine atoms, which provide multiple sites for chemical reactions. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.
Properties
CAS No. |
62127-48-4 |
|---|---|
Molecular Formula |
C4H7Br3 |
Molecular Weight |
294.81 g/mol |
IUPAC Name |
1,3-dibromo-2-(bromomethyl)propane |
InChI |
InChI=1S/C4H7Br3/c5-1-4(2-6)3-7/h4H,1-3H2 |
InChI Key |
ZXSNXWBSEPRPEN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B12115416.png)
![1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)
![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)




![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)
